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Compound of Interest

Compound Name:
4-(3-Bromophenyl)-1-

methylpiperidine

CAS No.: 1187928-92-2

Cat. No.: B1441624 Get Quote

Chemical Identity & Physicochemical Profile
4-(3-Bromophenyl)-1-methylpiperidine is a functionalized piperidine derivative.[1] It serves

as a versatile building block due to the presence of the aryl bromide (a handle for cross-

coupling reactions) and the N-methylpiperidine moiety (a common pharmacophore in CNS-

active agents).
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Property Specification

CAS Number 1187928-92-2

IUPAC Name 4-(3-Bromophenyl)-1-methylpiperidine

Molecular Formula C₁₂H₁₆BrN

Molecular Weight 254.17 g/mol

Appearance Pale yellow oil or low-melting solid

Solubility
Soluble in DCM, MeOH, DMSO; sparingly

soluble in water

pKa (Calc.) ~9.2 (Piperidine nitrogen)

LogP (Calc.) ~3.3

Synthetic Methodologies
The synthesis of 4-(3-Bromophenyl)-1-methylpiperidine is best approached via the

functionalization of the secondary amine precursor, 4-(3-bromophenyl)piperidine (CAS 351534-

36-6). Two primary protocols are recommended depending on scale and available reagents.

Protocol A: Eschweiler-Clarke Methylation (Scalable &
Robust)
This method is preferred for gram-to-kilogram scale synthesis due to its operational simplicity

and lack of chromatographic purification requirements for the crude product.

Mechanism: Reductive amination using formaldehyde as the carbon source and formic acid

as the hydride donor.[2]

Reaction:

Step-by-Step Procedure:

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(3-

bromophenyl)piperidine (1.0 eq) in Formic Acid (98%, 5.0 eq).
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Addition: Cool the mixture to 0°C. Dropwise add Formaldehyde (37% aq. solution, 3.0 eq).

Caution: Exothermic.

Reflux: Heat the mixture to reflux (100°C) for 12–18 hours. Evolution of CO₂ gas indicates

reaction progress.

Workup: Cool to room temperature. Basify to pH >12 using 4M NaOH (aq).

Extraction: Extract the turbid aqueous mixture with Dichloromethane (DCM) (3x).

Purification: Dry organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo. The

residue is typically pure enough (>95%) for subsequent steps.

Protocol B: Reductive Amination (Mild Conditions)
Ideal for small-scale discovery chemistry where high functional group tolerance is required.

Step-by-Step Procedure:

Dissolution: Dissolve 4-(3-bromophenyl)piperidine (1.0 eq) in 1,2-Dichloroethane (DCE).

Reagent Addition: Add Formaldehyde (37% aq., 3.0 eq) and stir for 15 minutes.

Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in one portion.

Quench: After 4 hours at RT, quench with sat. NaHCO₃. Extract with DCM.
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Caption: Comparative synthetic routes for N-methylation via Eschweiler-Clarke (A) or STAB

reduction (B).

Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data should be

observed.

Nuclear Magnetic Resonance (NMR)[6][7]
¹H NMR (400 MHz, CDCl₃):

7.35 (s, 1H, Ar-H2) – Characteristic meta-substitution singlet.

7.30 (d, 1H, Ar-H)

7.15 (m, 2H, Ar-H)

2.95 (d, 2H, Piperidine-H2/6 eq)

2.45 (m, 1H, Piperidine-H4)

2.32 (s, 3H, N-CH₃) – Diagnostic singlet.

2.05 (t, 2H, Piperidine-H2/6 ax)

1.78 (m, 4H, Piperidine-H3/5)

Mass Spectrometry (MS)[6][7]
Method: ESI-MS (Positive Mode)

Result: The bromine atom provides a distinctive 1:1 isotopic pattern.

[M+H]⁺: 254.1 (⁷⁹Br) and 256.1 (⁸¹Br).
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This compound is a "privileged structure" intermediate. The 4-phenylpiperidine scaffold is

ubiquitous in CNS drug design, targeting opioid receptors, serotonin transporters (SERT), and

dopamine transporters (DAT).

Mechanistic Utility
Suzuki-Miyaura Coupling: The 3-bromo position is sterically accessible, allowing for the

attachment of heteroaryl groups to create biaryl ligands.

Fragment-Based Drug Discovery (FBDD): The N-methyl group improves blood-brain barrier

(BBB) permeability compared to the secondary amine, making it an ideal fragment for

probing CNS targets.

Structural Causality Diagram
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Caption: Divergent synthesis pathways utilizing the aryl bromide handle to access CNS-active

scaffolds.
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Hazards: As a tertiary amine, it is likely an irritant to eyes and skin. The brominated precursor

may be a skin sensitizer.

Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent oxidation of

the amine.

Disposal: Dispose of as halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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